molecular formula C8H13NO B2919379 (3R)-3-methyl-4-(prop-2-yn-1-yl)morpholine CAS No. 1841111-62-3

(3R)-3-methyl-4-(prop-2-yn-1-yl)morpholine

Cat. No.: B2919379
CAS No.: 1841111-62-3
M. Wt: 139.198
InChI Key: MHGFOSFOXACEJI-MRVPVSSYSA-N
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Description

(3R)-3-methyl-4-(prop-2-yn-1-yl)morpholine is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.198. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research has demonstrated the utility of morpholine derivatives in the synthesis of biologically active compounds. For instance, Harrison et al. (2001) detailed the synthesis of a neurokinin-1 receptor antagonist with potential clinical applications in treating emesis and depression, highlighting the compound's high water solubility and effectiveness in pre-clinical tests (Harrison et al., 2001). Similarly, Drapak et al. (2019) conducted a QSAR analysis of morpholine derivatives, identifying parameters influential in antioxidant activity, suggesting these compounds as potential antioxidants (Drapak et al., 2019).

Structural and Chemical Properties

Mazur et al. (2007) focused on the structural characterization of a morpholine derivative, emphasizing its significance as an intermediate for synthesizing heterocyclic compounds with biological activity (Mazur et al., 2007). This highlights the morpholine ring's versatility in medicinal chemistry.

Antimicrobial and Antioxidant Applications

Yancheva et al. (2012) synthesized a morpholine-2,5-dione derivative, examining its structure, stability, and antimicrobial activity against bacterial strains, indicating its potential in pharmacological applications (Yancheva et al., 2012).

Advanced Synthetic Methods

Pandey et al. (2012) illustrated the synthesis of a morpholine derivative using a photoinduced reductive β-activation, showcasing an innovative approach to accessing morpholine scaffolds for further chemical transformations (Pandey et al., 2012).

Corrosion Inhibition

Gao et al. (2007) explored the synthesis of tertiary amines, including morpholine derivatives, for their application as corrosion inhibitors for carbon steel, demonstrating the compounds' effectiveness and potential industrial applications (Gao et al., 2007).

Properties

IUPAC Name

(3R)-3-methyl-4-prop-2-ynylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-3-4-9-5-6-10-7-8(9)2/h1,8H,4-7H2,2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGFOSFOXACEJI-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COCCN1CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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